1-(5-Methyloxazol-2-yl)cyclopropanamine
Description
The compound 1-(5-Methyloxazol-2-yl)cyclopropanamine (CAS: 2138244-10-5) is a cyclopropane derivative featuring a benzoxazole ring system. Its molecular formula is C₁₁H₁₃ClN₂O, with a molecular weight of 224.69 g/mol . Structurally, it consists of a cyclopropane ring directly bonded to an amine group and a 5-methyl-substituted benzoxazole moiety. Benzoxazoles are aromatic heterocycles known for their stability and bioisosteric properties, often utilized in medicinal chemistry to mimic other pharmacophores.
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
1-(5-methyl-1,3-oxazol-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H10N2O/c1-5-4-9-6(10-5)7(8)2-3-7/h4H,2-3,8H2,1H3 |
InChI Key |
UIJJNOYJCVUDLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(O1)C2(CC2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Derivatives with Amino Groups
Compound 7a and 7b ()
- Structure: Hybrid pyrazole-thiophene systems with cyano (7a) or ester (7b) substituents.
- Synthesis: Utilizes malononitrile or ethyl cyanoacetate with elemental sulfur under reflux .
- Key Differences: Unlike the target compound’s benzoxazole-cyclopropane scaffold, these compounds feature thiophene and pyrazole rings.
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(aryl)propanamides ()
Pharmaceutical and Agrochemical Analogues
Methylclonazepam ()
- Structure : Benzodiazepine core with chloro, nitro, and methyl groups.
- Applications : Sedative and anticonvulsant via GABA receptor modulation .
- Key Differences : The benzodiazepine scaffold is pharmacologically distinct from benzoxazoles, though both are nitrogen-containing heterocycles. The nitro and chloro substituents in methylclonazepam enhance lipophilicity, whereas the cyclopropane in the target compound may prioritize steric effects.
Metconazole and Triticonazole ()
- Structure: Triazole-containing fungicides with chlorophenyl and cyclopentanol groups.
- Applications : Agricultural fungicides targeting cytochrome P450 enzymes .
- Key Differences: The triazole ring and larger cyclopentanol moiety differentiate these from the benzoxazole-cyclopropane system. The target compound’s smaller cyclopropane ring could enable unique binding modes in biological systems.
Thiazolylmethyl Carbamates** ()
- Structure : Complex carbamates with thiazole, hydroxy, and stereocenters.
- Synthesis : Multi-step reactions involving DMF and lithium hydride .
- Key Differences : The carbamate functionality and stereochemical complexity suggest protease inhibition, contrasting with the target compound’s simpler amine-benzoxazole system.
Comparative Data Table
Research Findings and Implications
- Electronic Properties : The benzoxazole’s electron-rich aromatic system may facilitate π-π stacking interactions, unlike the electron-deficient thiazole or triazole systems .
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